molecular formula C26H25N3O4 B11382865 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11382865
M. Wt: 443.5 g/mol
InChI Key: HYASTTGXIYIRSZ-UHFFFAOYSA-N
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Description

5-[(Furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a hydroxyphenyl group, a propoxyphenyl group, and a pyrrolo[3,4-c]pyrazol-6-one core. The presence of these diverse functional groups makes this compound an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-ylmethyl precursor, which is then reacted with 2-hydroxy-5-methylbenzaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with 4-propoxybenzaldehyde and a suitable pyrazole derivative to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Studies have shown that it may have applications in treating certain diseases due to its bioactive properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its diverse functional groups make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the furan ring but has different functional groups and a different core structure.

    5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Another compound with a furan ring, but with a triazole core instead of a pyrazole core.

Uniqueness

The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its combination of functional groups and core structure. This combination provides a distinct set of chemical and biological properties that are not found in the similar compounds mentioned above.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H25N3O4/c1-3-12-32-18-9-7-17(8-10-18)25-22-23(20-14-16(2)6-11-21(20)30)27-28-24(22)26(31)29(25)15-19-5-4-13-33-19/h4-11,13-14,25,30H,3,12,15H2,1-2H3,(H,27,28)

InChI Key

HYASTTGXIYIRSZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=CC(=C5)C)O

Origin of Product

United States

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